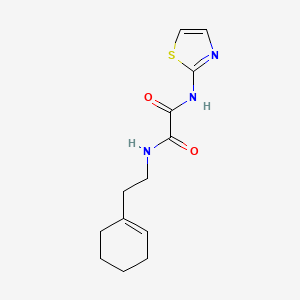![molecular formula C13H12 B2811568 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823936-00-0](/img/structure/B2811568.png)
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with an ethynylphenyl group attached at the 1-position. This compound is part of a class of molecules known for their unique structural properties, which include high strain and rigidity due to the bicyclo[1.1.1]pentane framework. These properties make it an interesting subject for research in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane typically involves a multi-step process. One common method includes the Sonogashira coupling reaction between 1-(3-iodophenyl)bicyclo[1.1.1]pentane and trimethylsilylacetylene, followed by deprotection to yield the target compound. This reaction is carried out under mild conditions, often using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in Sonogashira coupling reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Addition Reactions: Halogenated or hydrogenated derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a bioisostere for aromatic rings.
Industry: Utilized in materials science for the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is not well-documented. its effects are likely related to its unique structural properties, which can influence molecular interactions and reactivity. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can interact with various molecular targets, potentially affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and ethynyl-substituted compounds:
Similar Compounds: 1-(3-Iodophenyl)bicyclo[1.1.1]pentane, 1-(3-Bromophenyl)bicyclo[1.1.1]pentane, and 1-(3-Chlorophenyl)bicyclo[1.1.1]pentane.
Uniqueness: The presence of the ethynyl group provides additional reactivity and potential for further functionalization, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
1-(3-ethynylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-10-4-3-5-12(6-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJMYFUKQFZWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C23CC(C2)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)


![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)


![N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2811504.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2811508.png)
